molecular formula C15H11ClO2 B3344813 2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol CAS No. 916502-26-6

2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol

Cat. No.: B3344813
CAS No.: 916502-26-6
M. Wt: 258.70 g/mol
InChI Key: ALINFICHFTXGRN-UHFFFAOYSA-N
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Description

2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

    Starting Materials: The synthesis begins with 2-chlorophenol and 4-methoxyphenylacetylene.

    Catalyst: Palladium-based catalysts are commonly used.

    Reagents: Boron reagents such as boronic acids or esters are employed.

    Conditions: The reaction is typically carried out in an organic solvent like toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining the necessary reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: 2-Hydroxy-4-((4-methoxyphenyl)ethynyl)phenol.

    Substitution: 2-Substituted-4-((4-methoxyphenyl)ethynyl)phenol derivatives.

Scientific Research Applications

2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl linkage and phenolic group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methoxyphenol: Lacks the ethynyl linkage, making it less versatile in certain reactions.

    4-((4-Methoxyphenyl)ethynyl)phenol:

Uniqueness

2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol is unique due to the presence of both the chloro group and the ethynyl linkage, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its analogs.

Properties

IUPAC Name

2-chloro-4-[2-(4-methoxyphenyl)ethynyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO2/c1-18-13-7-4-11(5-8-13)2-3-12-6-9-15(17)14(16)10-12/h4-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALINFICHFTXGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735299
Record name 2-Chloro-4-[(4-methoxyphenyl)ethynyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916502-26-6
Record name 2-Chloro-4-[2-(4-methoxyphenyl)ethynyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916502-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-[(4-methoxyphenyl)ethynyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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